N-cyclopropylcyclohexanamine hydrochloride
Overview
Description
N-Cyclopropylcyclohexanamine hydrochloride is a chemical compound with the CAS Number: 874-64-6. It has a molecular weight of 175.7 . This compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular formula of N-cyclopropylcyclohexanamine hydrochloride is C9H18ClN . The InChI code for this compound is 1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H .Physical And Chemical Properties Analysis
N-Cyclopropylcyclohexanamine hydrochloride is a solid substance .Scientific Research Applications
Analytical Profiles and Biological Matrix Analysis
N-cyclopropylcyclohexanamine hydrochloride has been subject to analytical profiling, particularly in the context of psychoactive arylcyclohexylamines. Techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy have been used for characterization. Additionally, methods for determining these compounds in biological matrices like blood, urine, and vitreous humor have been developed, highlighting their relevance in toxicological studies and drug monitoring (De Paoli et al., 2013).
Preclinical and Clinical Applications
N-cyclopropylcyclohexanamine hydrochloride and its derivatives have been explored in the context of anesthesia. Studies have focused on their analgesic properties and potential as intravenously administered anesthetics (Corssen & Domino, 1966).
Neurochemical Profile
The compound has been studied for its neurochemical profile, particularly in the context of antidepressant activity. Research suggests that it exhibits properties similar to tricyclic antidepressants but without certain side effects, indicating its potential in therapeutic applications (Muth et al., 1986).
Metabolism Studies
Metabolism studies of N-cyclopropylcyclohexanamine hydrochloride have been conducted in various species, including humans. These studies have focused on understanding its metabolic pathways and the excretion of its metabolites, providing insights into its pharmacokinetics (Renwick & Williams, 1972).
Potential in Antitumor Therapy
Research has been conducted on derivatives of N-cyclopropylcyclohexanamine hydrochloride in the context of antitumor agents. This includes studies on their synthesis, biotransformation, and their physiologic disposition in different animal models (Oliverio et al., 1970).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .
properties
IUPAC Name |
N-cyclopropylcyclohexanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEJSAFRFRRXIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylcyclohexanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.